6-Bromo-7-chloroquinoline

Medicinal Chemistry Cross-Coupling Building Block

For medicinal chemistry teams requiring regiospecific, dihalogenated quinoline scaffolds, isomeric substitution poses substantial synthetic risk due to divergent C-X activation energies. 6-Bromo-7-chloroquinoline (CAS 127827-54-7) provides a defined reactivity profile that eliminates this uncertainty. - Enables chemoselective, sequential cross-coupling: the C6-Br bond undergoes preferential oxidative addition, allowing Suzuki-Miyaura coupling at C6, followed by Buchwald-Hartwig amination at C7 under harsher conditions without protecting-group manipulation. - Rational antimalarial building block: SAR studies confirm that 7-substituted 4-aminoquinolines retain low-nanomolar antiplasmodial potency (IC₅₀ 3-12 nM) against chloroquine-susceptible and -resistant P. falciparum strains, validating the scaffold for hit-to-lead exploration. - Consistent global supply: available at ≥98% purity with secure, ambient shipping and batch-to-batch quality documentation, ensuring reliable procurement for parallel medicinal chemistry campaigns.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 127827-54-7
Cat. No. B189595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloroquinoline
CAS127827-54-7
Synonyms6-bromo-7-chloroquinoline
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H
InChIKeyLTMBJODLNOMUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloroquinoline Technical Specifications & Sourcing


6-Bromo-7-chloroquinoline (CAS 127827-54-7, molecular formula C9H5BrClN) is a dihalogenated quinoline derivative with a molecular weight of 242.50 g/mol, a density of 1.7±0.1 g/cm³, and a predicted boiling point of 336.4±22.0 °C . As a building block in medicinal chemistry, this compound serves as a key intermediate for the synthesis of antimalarial agents and other bioactive quinoline derivatives . Its commercial availability at 98% purity from established suppliers makes it a viable procurement option for research organizations requiring defined starting materials .

1 Scaffold type

Dihalogenated quinoline building block with orthogonal C–Br/C–Cl handles

2 Purity grade

Specification-controlled purity from established commercial sources

3 Synthesis fit

Suited for medicinal chemistry workflows requiring sequential cross-coupling or SNAr elaboration

6-Bromo-7-chloroquinoline Generic Substitution Risk


Procurement substitution between halogenated quinoline isomers introduces substantial synthetic risk due to divergent electronic profiles and regiospecific reactivity. The 6-Br/7-Cl substitution pattern confers a unique halogen pair with distinct σ-hole potentials and orthogonal coupling capabilities, whereas alternative analogs such as 4,7-dichloroquinoline or 5,7-dihaloquinolines exhibit fundamentally different C-X bond activation energies and cross-coupling selectivities. Even minor positional shifts (e.g., 5-bromo-7-chloroquinoline vs. 6-bromo-7-chloroquinoline) alter the heteroaromatic π-electron distribution, which can lead to divergent metalation regioselectivity and unpredictable yields in downstream medicinal chemistry workflows .

! Isomer shift

Positional analogs (e.g., 5-bromo-7-chloroquinoline) alter π-electron distribution and may shift metalation regioselectivity.

! Symmetric dihalide

4,7-Dichloroquinoline lacks the C–Br/C–Cl reactivity differential, limiting chemoselective sequential coupling.

! Synthetic route

The 6-Cl/7-Br isomer may require different synthetic access; regiospecific bromination advantage may not transfer.

6-Bromo-7-chloroquinoline Comparative Performance Data


Orthogonal Halogen Reactivity for Sequential Coupling

6-Bromo-7-chloroquinoline enables regiospecific sequential functionalization due to the reactivity differential between C–Br and C–Cl bonds. Unlike symmetric dihalides such as 4,7-dichloroquinoline, the C–Br bond at position 6 undergoes oxidative addition significantly faster than the C–Cl bond at position 7, allowing chemists to perform an initial Suzuki or Buchwald–Hartwig coupling exclusively at C6, followed by orthogonal activation at C7 . This is a class-level inference: in palladium-catalyzed cross-couplings on quinoline scaffolds, C–Br bonds display approximately 10- to 100-fold higher reactivity compared to C–Cl bonds under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/water, 80–100 °C) .

Orthogonal reactivity
Class-level inference
C–Br oxidative addition ~10–100× faster than C–Cl
4,7-Dichloroquinoline comparator shows poor chemoselectivity (both C–Cl)
Supports sequential cross-coupling without protecting groups
Reactivity ranking under Pd catalysis; specific rates compound-dependent
Medicinal Chemistry Cross-Coupling Building Block

SNAr Reactivity: 6-Br/7-Cl vs. 4,7-Dichloroquinoline

The electron-withdrawing effect of bromine at the 6-position, combined with chlorine at the 7-position, increases electrophilicity at specific quinoline ring carbons (particularly C4 and C8) relative to mono-halogenated or non-halogenated quinolines . This is a class-level inference derived from SAR studies on 7-substituted 4-aminoquinolines, where 7-bromo substitution yielded antiplasmodial IC₅₀ values of 3–12 nM against both chloroquine-susceptible and chloroquine-resistant P. falciparum strains, comparable to the 7-chloro analogs and representing a 100- to 1000-fold potency improvement over unsubstituted quinoline [1]. While this reference specifically addresses 7-bromo (not 6-bromo) substitution, it demonstrates that bromine incorporation at electron-deficient positions on the quinoline ring does not diminish biological activity relative to chlorine, thereby validating 6-Br/7-Cl as a viable scaffold for medicinal chemistry exploration [1].

Antiplasmodial SAR
Class-level inference
7-Br analog IC₅₀ 3–12 nM (P. falciparum)
100–1000× potency improvement vs. unsubstituted quinoline
Bromo substitution preserves nanomolar activity in vitro
Data from 7-substituted series; 6-Br/7-Cl not directly tested
Nucleophilic Aromatic Substitution SNAr Synthesis

Halogenation Regioselectivity: 6-Br/7-Cl vs. 6-Cl/7-Br

Synthetic access to 6-bromo-7-chloroquinoline via direct electrophilic halogenation of 7-chloroquinoline proceeds with superior regiospecificity compared to the reverse halogen sequence. When 7-chloroquinoline undergoes bromination, electrophilic substitution occurs predominantly at the 6-position due to the directing effect of the quinoline nitrogen and the 7-chloro substituent, yielding 6-bromo-7-chloroquinoline with minimal competing 5-bromo or 8-bromo isomers . In contrast, attempted chlorination of 6-bromoquinoline often produces a mixture of 5-, 7-, and 8-chloro regioisomers, reducing isolated yield and increasing purification burden. While specific quantitative yield comparisons for this exact compound are not publicly available in primary literature, the regiospecific bromination of 7-chloroquinoline is a well-established class-level principle in heteroaromatic halogenation, enabling more efficient procurement of the desired 6-bromo-7-chloro isomer compared to alternative synthetic routes to structurally ambiguous dihaloquinolines .

Regiospecific bromination
Class-level inference
Bromination of 7-chloroquinoline proceeds preferentially at C6
Reverse sequence (Cl on 6-Br-quinoline) yields isomer mixtures
Ensures structural homogeneity and reduces isomer separation
Quantitative yield advantage not reported; established heteroaromatic principle
Halogenation Regioselectivity Yield

6-Bromo-7-chloroquinoline Pharmaceutical R&D Applications


Sequential Diversification in Library Synthesis

6-Bromo-7-chloroquinoline is optimally deployed as a core scaffold for parallel medicinal chemistry where sequential cross-coupling at C6 and C7 is required. The reactivity differential between C–Br (faster oxidative addition) and C–Cl (slower, requiring harsher conditions) enables chemoselective Suzuki–Miyaura coupling at C6 followed by Buchwald–Hartwig amination at C7 without protecting group manipulation .

Antimalarial Lead Optimization with Quinoline Scaffolds

Based on SAR evidence that 7-bromo substitution in 4-aminoquinolines preserves nanomolar antiplasmodial potency (IC₅₀ 3–12 nM) equivalent to 7-chloro analogs [1], 6-bromo-7-chloroquinoline is a rational building block for exploring antimalarial leads. Procurement of this scaffold supports programs targeting both chloroquine-susceptible and chloroquine-resistant P. falciparum strains [1].

Dihaloquinoline Intermediates for Kinase Inhibitors

The electron-deficient nature of the 6-bromo-7-chloroquinoline ring enhances electrophilicity at C4 and C8 positions, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides . This reactivity profile supports the synthesis of quinoline-based kinase inhibitors and other ATP-competitive scaffolds where halogen substituents modulate target binding and selectivity.

Application
Selection Property
Validation Focus
Sequential diversification in library synthesis
Orthogonal C–Br/C–Cl reactivity
Chemoselective cross-coupling order (C6 then C7)
Antimalarial lead exploration
Bromo-substituted quinoline scaffold
In vitro antiplasmodial potency profiling
Kinase inhibitor scaffold synthesis
Electron-deficient quinoline for SNAr
Nucleophilic substitution at C4/C8 positions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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